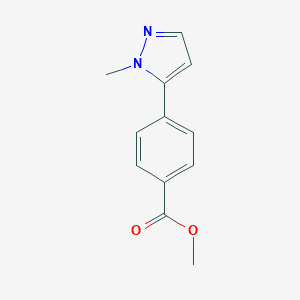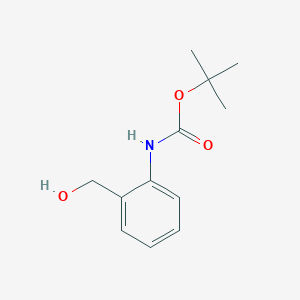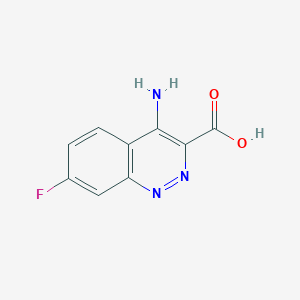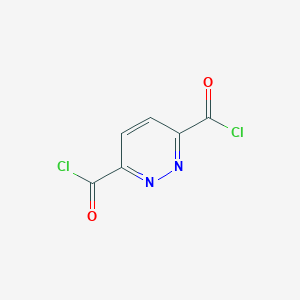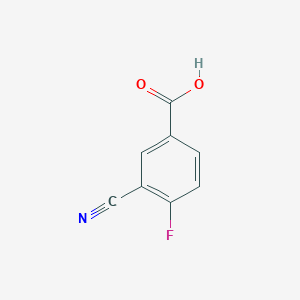
5-Hydroxy-2-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-methylquinoxaline (5HMQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a derivative of quinoxaline and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 5-Hydroxy-2-methylquinoxaline is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-Hydroxy-2-methylquinoxaline possesses various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress-related damage. Additionally, it has been shown to possess anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. Furthermore, 5-Hydroxy-2-methylquinoxaline has been shown to possess neuroprotective properties, making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using 5-Hydroxy-2-methylquinoxaline in lab experiments is its high purity and yield. Additionally, it has been extensively studied for its potential use in various research applications, making it a well-established compound in the scientific community. However, one of the limitations of using 5-Hydroxy-2-methylquinoxaline in lab experiments is its relatively high cost compared to other compounds.
将来の方向性
There are numerous potential future directions for the study of 5-Hydroxy-2-methylquinoxaline. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-2-methylquinoxaline. Furthermore, there is potential for the development of new drugs based on the structure of 5-Hydroxy-2-methylquinoxaline for the treatment of various diseases.
合成法
The synthesis of 5-Hydroxy-2-methylquinoxaline can be achieved through various methods, including the reaction of 2-methylquinoxaline with hydrogen peroxide in the presence of a catalyst, or by the reaction of 2-methylquinoxaline with nitric acid. However, the most commonly used method involves the reaction of 2-methylquinoxaline with hydrogen peroxide and a copper catalyst in acetic acid. This method yields 5-Hydroxy-2-methylquinoxaline with high purity and yield.
科学的研究の応用
5-Hydroxy-2-methylquinoxaline has been extensively studied for its potential use in various scientific research applications. It has been shown to possess antioxidant properties, making it useful in the study of oxidative stress-related diseases. Additionally, 5-Hydroxy-2-methylquinoxaline has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Furthermore, 5-Hydroxy-2-methylquinoxaline has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to possess neuroprotective properties.
特性
CAS番号 |
167837-51-6 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
2-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-5-10-9-7(11-6)3-2-4-8(9)12/h2-5,12H,1H3 |
InChIキー |
NKCNJGJXFKRTGS-UHFFFAOYSA-N |
異性体SMILES |
CC1=CN=C2C(=O)C=CC=C2N1 |
SMILES |
CC1=CN=C2C(=N1)C=CC=C2O |
正規SMILES |
CC1=CN=C2C(=O)C=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




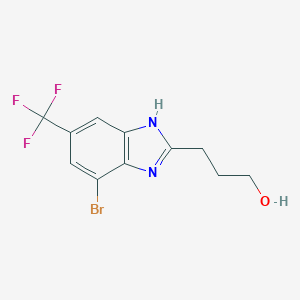

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)
